molecular formula C12H8ClN3 B1224215 2-(6-chloropyridin-3-yl)-1H-benzimidazole CAS No. 54661-55-1

2-(6-chloropyridin-3-yl)-1H-benzimidazole

Cat. No.: B1224215
CAS No.: 54661-55-1
M. Wt: 229.66 g/mol
InChI Key: YCANYPPCSFCTEN-UHFFFAOYSA-N
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Description

2-(6-chloropyridin-3-yl)-1H-benzimidazole is a heterocyclic compound that features both a pyridine and a benzimidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorine atom on the pyridine ring and the benzimidazole moiety contributes to its unique chemical properties and reactivity.

Scientific Research Applications

2-(6-chloropyridin-3-yl)-1H-benzimidazole has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, “2-(6-chloropyridin-3-yl)propan-2-ol”, can be found online . It’s important to consult these sheets for information on handling, storage, and disposal.

Future Directions

A paper titled “Preparative-Scale Production of the Analgesic (2R*)-2-(6 …” discusses the synthesis of a related compound . This could provide insights into potential future directions for the synthesis and study of similar compounds.

Biochemical Analysis

Biochemical Properties

2-(6-chloropyridin-3-yl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with nicotinic cholinergic receptors, which are crucial for neurotransmission. The interaction between this compound and these receptors can modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity . Additionally, this compound can bind to specific enzymes, influencing their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the NF-kappa-B pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with nicotinic cholinergic receptors, which leads to the modulation of receptor activity and subsequent changes in neurotransmitter release . Additionally, this compound can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can influence long-term cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate neurotransmitter release and enhance cognitive function . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amidases, which initiate the hydrolysis of the compound into its metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biochemical activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridin-3-yl)-1H-benzimidazole typically involves the condensation of 6-chloropyridine-3-carbaldehyde with o-phenylenediamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the benzimidazole ring through cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-3-yl)-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazole derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) are commonly used.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Coupling: Formation of biaryl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloropyridin-3-yl)-1H-benzimidazole is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The combination of the pyridine and benzimidazole rings, along with the chlorine substituent, enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCANYPPCSFCTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363388
Record name 2-(6-chloropyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54661-55-1
Record name 2-(6-chloropyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-chloronicotinic acid (0.785 g, 5.000 mmol) and o-phenylenediamine (0.540 g, 5.000 mmol) was added to pre-heated (150° C.) polyphosphoric acid (5 g) with stirring. The stirring was continued at 150° C. overnight. Water was added to the reaction mixture, and the resulting solution was neutralized with NaHCO3, and extracted with ethyl acetate. The organic phase was dried and evaporated to afford 2-(6-chloropyridin-3-yl)-1H-benzoimidazole in 40% yield (0.468 g, 2.04 mmol).
Quantity
0.785 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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